molecular formula C15H21N5O13P2 B040047 cyclic ADP-ribose CAS No. 119340-53-3

cyclic ADP-ribose

Cat. No. B040047
CAS RN: 119340-53-3
M. Wt: 541.3 g/mol
InChI Key: BQOHYSXSASDCEA-KEOHHSTQSA-N
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Description

Synthesis Analysis

The synthesis of cADPR and its analogs has been a focus of research to understand its role in Ca2+ signaling. An efficient synthesis route for cADPR mimics employs the intramolecular condensation reaction forming a pyrophosphate linkage, crucial for mimicking the cyclic structure of cADPR. This process involves the condensation of phenylthiophosphate-type substrates, leading to the formation of stable cADPR analogs, facilitating the exploration of cADPR's biological functions and signaling mechanisms (Fukuoka et al., 2000).

Molecular Structure Analysis

The molecular structure of cADPR, confirmed through X-ray crystallography, features an 18-membered ring consisting of adenine, two ribose sugars, and a pyrophosphate linkage. This cyclic structure is essential for cADPR's function as a Ca2+ mobilizing agent. The structural confirmation and analysis of cADPR and its analogs provide a foundation for understanding its role in Ca2+ signaling and the development of inhibitors and mimics for therapeutic purposes (Lee, Graeff, & Walseth, 1995).

Chemical Reactions and Properties

cADPR undergoes specific chemical reactions critical for its biological activity, including synthesis from NAD+ by ADP-ribosyl cyclases and hydrolysis back to NAD+ by cADPR hydrolases. The synthesis and degradation of cADPR are finely regulated within cells, underscoring its importance in Ca2+ signaling pathways. The enzymatic mechanisms involved in these processes highlight the dynamic nature of cADPR's role in cellular signaling (Takasawa et al., 1993).

Physical Properties Analysis

The physical properties of cADPR, including stability under various conditions and its interaction with cellular components, are crucial for its signaling function. cADPR and its analogs exhibit differing stability profiles, which can influence their biological activity and potential as therapeutic agents. Understanding these properties is vital for developing cADPR-based drugs and elucidating its role in cellular signaling (Shuto et al., 2001).

Chemical Properties Analysis

The chemical properties of cADPR, including its reactivity and interaction with other molecules within the cell, underpin its function as a second messenger in Ca2+ mobilization. The ability of cADPR to bind to and activate ryanodine receptors, thereby inducing Ca2+ release from intracellular stores, is a key aspect of its signaling capability. Insights into the chemical properties of cADPR have facilitated the development of analogs and inhibitors that modulate its signaling pathways for therapeutic benefit (Graeff et al., 1996).

Scientific Research Applications

  • Cellular Functions and Regeneration : cADPR is involved in fundamental cell functions from protists to higher plants and mammals. It plays a role in light-induced regeneration in hydroids (Puce et al., 2004).

  • Calcium Mobilization : It is known to release calcium from cells and modulate Ca2+-induced Ca2+ release, with calmodulin playing a role in its activation of the ryanodine receptor (Lee et al., 1994). cADPR is an endogenous modulator of this Ca2+ release mechanism in various cell types (Lee et al., 1995).

  • Role in Various Biological Systems : It is involved in Ca2+ signaling in diverse biological systems, including sea urchin egg fertilization, glucose-dependent insulin secretion, and human T-lymphocyte activation (Guse, 2000).

  • Neutrophil Function and Inflammation : CD38 production of cADPR regulates intracellular calcium release, extracellular calcium influx, and neutrophil chemotaxis, playing a critical role in bacterial clearance and inflammation (Partida-Sanchez et al., 2001).

  • Insulin Secretion in Beta-Cells : cADPR mobilizes Ca2+ from the endoplasmic reticulum to secrete insulin in glucose-stimulated beta-cells (Okamoto et al., 1995).

  • Neural Cell Signaling : It modulates intracellular calcium levels and signaling in various cell types, including neural cells (Céni et al., 2003).

  • Cell Cycle Regulation and Gene Expression : cADPR and NAADP are involved in a wide range of cellular functions, including cell cycle regulation, gene expression, and neurotransmitter release in plants and animals (Lee, 2001).

  • Genome Integrity in Eukaryotic Cells : cADPR is involved in calcium metabolism and has several related functions in maintaining the integrity of the genome in eukaryotic cells (Shall, 1995).

  • Second Messenger Functions : It serves as a second messenger for mobilizing Ca2+ stores and targeting distinct Ca2+ channels (Lee, 2012).

  • Fluorimetric Assay Applications : cADPR analogs are used in fluorimetric assays to monitor the cyclization and hydrolytic reactions catalyzed by the metabolic enzymes of cADPR (Graeff et al., 1996).

Mechanism of Action

Target of Action

Cyclic ADP-ribose (cADPR) is a cellular messenger for calcium signaling . The primary targets of cADPR are the endoplasmic reticulum Ca²⁺ uptake mechanism and the ryanodine receptors . These receptors play a critical role in muscle contraction .

Mode of Action

cADPR interacts with its targets by stimulating calcium-induced calcium release at lower cytosolic concentrations of Ca²⁺ . It mobilizes Ca²⁺ from the endoplasmic reticulum by activating ryanodine receptors . Additionally, cADPR also acts as an agonist for the TRPM2 channel, but less potently than ADPR . cADPR and ADPR act synergistically, with both molecules enhancing the action of the other molecule in activating the TRPM2 channel .

Biochemical Pathways

cADPR is produced from nicotinamide adenine dinucleotide (NAD⁺) by ADP-ribosyl cyclases as part of a second messenger system . It is synthesized from NAD⁺ by the bifunctional ectoenzymes of the CD38 family . These enzymes are also capable of hydrolyzing cADPR to ADPR . The hydrolysis reaction is inhibited by ATP, and cADPR may accumulate .

Pharmacokinetics

It is known that cadpr is synthesized from nad⁺ by adp-ribosyl cyclases . The same enzymes are also capable of hydrolyzing cADPR to ADPR . The hydrolysis reaction is inhibited by ATP, and cADPR may accumulate .

Result of Action

The action of cADPR results in the mobilization of Ca²⁺ from the endoplasmic reticulum . This is a critical step in muscle contraction . Potentiation of Ca²⁺ release by cADPR is mediated by increased accumulation of Ca²⁺ in the sarcoplasmic reticulum .

Action Environment

The action of cADPR is influenced by various environmental factors. For instance, the presence of ATP inhibits the hydrolysis reaction of cADPR, leading to its accumulation . .

Future Directions

The discovery of the dual role of cADPR in bacteria, both activating the anti-phage response and suppressing the immunity of plants, could lead to the development of new therapies for human diseases .

Biochemical Analysis

Biochemical Properties

Cyclic ADP-ribose interacts with various enzymes, proteins, and other biomolecules. It is synthesized from NAD+ by the bifunctional ectoenzymes of the CD38 family . The same enzymes are also capable of hydrolyzing cADPR to ADP-ribose . The synthesis and degradation of cADPR by enzymes of the CD38 family involve the formation and the hydrolysis of the N1-glycosidic bond .

Cellular Effects

This compound plays a crucial role in calcium signaling within cells . It stimulates calcium-induced calcium release at lower cytosolic concentrations of Ca2+ . The primary target of cADPR is the endoplasmic reticulum Ca2+ uptake mechanism . cADPR mobilizes Ca2+ from the endoplasmic reticulum by activation of ryanodine receptors , a critical step in muscle contraction .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as an agonist for the TRPM2 channel, but less potently than ADP-ribose . cADPR and ADP-ribose act synergistically, with both molecules enhancing the action of the other molecule in activating the TRPM2 channel .

Temporal Effects in Laboratory Settings

The effects of cADPR can change over time in laboratory settings. The hydrolysis reaction of cADPR to ADP-ribose is inhibited by ATP, leading to the accumulation of cADPR . This suggests that cADPR may have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from NAD+ by the bifunctional ectoenzymes of the CD38 family . These enzymes are also capable of hydrolyzing cADPR to ADP-ribose .

Subcellular Localization

The subcellular localization of cADPR is not well defined in the current literature. It is known that cADPR plays a crucial role in calcium signaling within cells, suggesting that it may be localized in areas associated with calcium storage and release .

properties

IUPAC Name

(2R,3R,4S,5R,13R,14S,15R,16R)-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O13P2/c16-12-7-13-18-4-19(12)14-10(23)8(21)5(31-14)1-29-34(25,26)33-35(27,28)30-2-6-9(22)11(24)15(32-6)20(13)3-17-7/h3-6,8-11,14-16,21-24H,1-2H2,(H,25,26)(H,27,28)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOHYSXSASDCEA-KEOHHSTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50896995
Record name Cyclic ADP-ribose
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Molecular Weight

541.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119340-53-3
Record name Cyclic ADP-ribose
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclic ADP-ribose
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Record name Cyclic ADP-ribose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclic adenosine diphosphate-ribose
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Record name CYCLIC ADP-RIBOSE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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